Tert-butyl 4-(aminomethyl)benzoate

Description

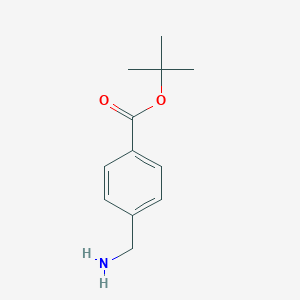

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJUWBZSJVVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561183 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107045-28-3 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate

CAS Number: 107045-28-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on tert-butyl 4-(aminomethyl)benzoate. This bifunctional building block is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Chemical and Physical Properties

This compound is a stable organic compound at room temperature, though it is recommended to be stored at 2-8°C for long-term stability. It presents as a light yellow crystalline solid and is primarily utilized as a synthetic building block.

| Property | Value | Source |

| CAS Number | 107045-28-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][5] |

| Molecular Weight | 207.27 g/mol | [1][3][5] |

| Appearance | Light Yellow Crystal | |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C | |

| MDL Number | MFCD04973451 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Interpretation |

| ¹³C NMR | Conforms to the structure, with characteristic peaks for the tert-butyl group, the aromatic ring, the aminomethyl group, and the ester carbonyl. |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C=C stretching of the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-(aminomethyl)benzoic acid. A representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Aminomethyl)benzoic acid

-

Thionyl chloride

-

tert-Butanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

10% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: Suspend 4-(aminomethyl)benzoic acid (1 equivalent) in thionyl chloride (excess) and gently reflux the mixture for 2 hours until the solution becomes clear.

-

Solvent Removal: Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. Use azeotropic distillation with dichloromethane (3x) to remove the final traces of thionyl chloride.

-

Esterification: Dissolve the resulting acid chloride in dichloromethane and cool the solution in an ice bath. Add a solution of tert-butanol (excess) in dichloromethane dropwise to the stirred solution.

-

Work-up: A white precipitate (the hydrochloride salt) will form. Evaporate the dichloromethane. Suspend the solid in ethyl acetate and filter.

-

Neutralization and Extraction: Suspend the filtered solid in a 10% aqueous sodium bicarbonate solution and extract the product into dichloromethane (3x).

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a pale cream solid.

Applications in Research and Drug Development

This compound serves as a versatile building block due to its orthogonal protecting groups—the tert-butyl ester and the primary amine. This allows for selective reactions at either functional group.

Peptide Synthesis and Linker Chemistry

The primary amine can be readily coupled with carboxylic acids, isocyanates, or other electrophiles, while the tert-butyl ester protects the carboxylic acid functionality. This makes it an ideal component for:

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce an aromatic spacer with a modifiable handle.

-

Linker Synthesis for PROTACs and ADCs: The compound can act as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6] The amine can be attached to one part of the molecule (e.g., an E3 ligase ligand), and after deprotection of the ester, the resulting carboxylic acid can be coupled to another part (e.g., a warhead or a protein-targeting ligand).

Intermediate in Pharmaceutical Synthesis

This compound is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. It is also a reactant in the preparation of benzimidazoles, which have been investigated as protein kinase inhibitors.[2]

Experimental Protocol: Amide Coupling with a Carboxylic Acid

Materials:

-

This compound

-

A generic carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Lithium chloride (for HATU)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the carboxylic acid (1 equivalent) in DMF. Add the coupling reagent (DCC or HATU, 1.1 equivalents) and DIPEA (2 equivalents).

-

Addition of Amine: Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up (for DCC): Filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Work-up (for HATU): Dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection Strategies

The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used for further functionalization.

Experimental Protocol: Deprotection of the Tert-butyl Ester

Materials:

-

Tert-butyl 4-(substituted-aminomethyl)benzoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve the tert-butyl ester-protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.

-

Collection: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 107045-28-3 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]

- 6. medchemexpress.com [medchemexpress.com]

Tert-butyl 4-(aminomethyl)benzoate molecular weight

An In-depth Technical Guide to Tert-butyl 4-(aminomethyl)benzoate

This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a bifunctional molecule containing both a primary amine and a tert-butyl protected carboxylic acid. This structure makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 207.27 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3][4] |

| CAS Number | 107045-28-3 | [1][2][3][4] |

| Appearance | Light yellow crystal | [4] |

| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | |

| Density | 1.052 ± 0.06 g/cm³ | [5] |

| Solubility | Slightly soluble in water (1.8 g/L at 25 °C) | [5] |

| Storage Conditions | 2-8°C or Room Temperature, sealed in a dry place, protected from light | [4][6] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| InChI | InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | [7][8] |

| InChIKey | YCEJUWBZSJVVNE-UHFFFAOYSA-N | [7][8] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | [3][7] |

Synthesis and Purification

This compound is primarily used as a synthetic intermediate. A common route for its synthesis involves the reduction of a corresponding nitrile or the protection of 4-(aminomethyl)benzoic acid.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from a commercially available starting material.

Experimental Protocol: Catalytic Hydrogenation

A reported method for the synthesis of this compound involves the catalytic hydrogenation of tert-butyl 4-cyanobenzoate.[2]

Materials:

-

tert-butyl 4-cyanobenzoate

-

Methanol

-

Palladium on activated charcoal (Pd/C)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve tert-butyl 4-cyanobenzoate in methanol.

-

Carefully add a catalytic amount of palladium on activated charcoal to the solution under an inert atmosphere.

-

Seal the vessel and connect it to a hydrogen source.

-

Purge the vessel with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by standard laboratory techniques.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate)

-

Standard chromatography equipment

Procedure:

-

Prepare a silica gel column using the chosen solvent system.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.

Role as a Protected Amino Acid Analogue

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, while the aminomethyl group can participate in various coupling reactions. This is particularly useful in peptide synthesis and the creation of peptidomimetics.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[4] It is also a reactant in the preparation of benzimidazoles, which have been investigated as protein kinase inhibitors.[1]

Materials Science Applications

The functional groups of this compound allow for its incorporation into polymers and coatings. This can be used to modify the properties of these materials, such as their surface characteristics or thermal stability.[4]

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound | 107045-28-3 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]

- 4. This compound [myskinrecipes.com]

- 5. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]

- 6. This compound - CAS:107045-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 8. spectrabase.com [spectrabase.com]

Tert-butyl 4-(aminomethyl)benzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Tert-butyl 4-(aminomethyl)benzoate

Introduction

This compound is a bifunctional organic compound utilized primarily as a building block and intermediate in organic synthesis.[1] Its structure, which incorporates a tert-butyl ester and a primary amine group, makes it a valuable reagent in the development of pharmaceuticals, particularly for drugs targeting the central nervous system.[1] The tert-butyl group often serves as a protecting group during multi-step syntheses of peptides and other bioactive molecules.[1] Furthermore, its applications extend to materials science, where it can be integrated into polymers to modify their properties.[1] This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and safety information.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 107045-28-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][4][5][6][7] |

| Molecular Weight | 207.27 g/mol | [2][3][4][5][6][7] |

| Appearance | Light Yellow Crystal / Solid-Liquid Mixture | [1][2] |

| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.052 ± 0.06 g/cm³ | [2] |

| Purity | 97% - 98% | [1][2] |

| Storage Conditions | 2-8°C, protect from light, sealed in dry | [1][2][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data | Conformance | Reference |

| ¹³C NMR | Conforms to Structure | [1][6] |

| Infrared (IR) Spectrum | Conforms to Structure | [1][6] |

| Mass Spectrometry (MS) | Conforms to Structure | [6] |

Note: While sources confirm that spectral data are available and conform to the expected structure, specific peak data is not detailed in the provided search results. Researchers should refer to spectral databases for detailed information.[6]

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the reduction of a precursor. One documented synthesis reports a yield of 93.4% via hydrogenation using a palladium on activated charcoal catalyst in a methanol solvent.[3]

Methodology: Synthesis and Purification

-

Reaction Setup : The appropriate precursor is dissolved in methanol.

-

Catalyst Addition : Palladium on activated charcoal is added to the solution.

-

Hydrogenation : The mixture is subjected to a hydrogen atmosphere under appropriate pressure and temperature until the reaction is complete (monitored by techniques like TLC or GC).

-

Filtration : The reaction mixture is filtered to remove the palladium catalyst.

-

Solvent Removal : The methanol is removed under reduced pressure.

-

Purification : The resulting crude product is purified, typically using column chromatography, to yield the final high-purity this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. The primary amine provides a reactive site for amide bond formation, while the tert-butyl ester protects the carboxylic acid, preventing it from participating in unwanted side reactions. This dual functionality is leveraged in pharmaceutical research to build novel molecular scaffolds.[1] It is a reactant in the preparation of benzimidazoles, which have applications as protein kinase inhibitors.[9]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.

| Safety Information | Details | Reference |

| Signal Word | Warning | [2] |

| Pictogram | GHS07 (Harmful/Irritant) | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 107045-28-3 [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. echemi.com [echemi.com]

- 8. This compound - CAS:107045-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | 107045-28-3 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Synthesis of Tert-butyl 4-(aminomethyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-butyl 4-(aminomethyl)benzoate, a key building block in the development of various pharmaceutical compounds. This document details the common starting materials, provides step-by-step experimental protocols, and presents quantitative data to allow for a comparative analysis of the different synthetic strategies.

Core Starting Materials and Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways, primarily diverging based on the initial starting material. The four most common and versatile starting materials are:

-

4-(Aminomethyl)benzoic acid: A direct and common precursor.

-

4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid: An intermediate where the amino group is pre-protected.

-

tert-Butyl 4-cyanobenzoate: Requiring reduction of the nitrile functionality.

-

tert-Butyl 4-(chloromethyl)benzoate: An intermediate that necessitates a nucleophilic substitution to introduce the amino group.

Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. The following sections provide a detailed exploration of the experimental protocols associated with each starting material.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to facilitate a direct comparison of their efficiencies.

| Starting Material | Key Intermediate(s) | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| 4-(Aminomethyl)benzoic acid | 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | 1. (Boc)₂O, NaOH, Dioxane/H₂O2. SOCl₂, t-BuOH, Toluene | ~85 (overall) | >98 | Generic Laboratory Procedures |

| 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | - | SOCl₂, t-BuOH, Toluene | ~90 | >98 | Generic Laboratory Procedures |

| tert-Butyl 4-cyanobenzoate | - | H₂, Pd/C, Methanol | 93.4 | >99 | [1] |

| tert-Butyl 4-(chloromethyl)benzoate | - | 1. NaN₃, DMF2. H₂, Pd/C, Methanol | ~80 (overall) | >97 | General Synthetic Methods |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound from the four primary starting materials.

Route 1: From 4-(Aminomethyl)benzoic acid

This two-step synthesis involves the protection of the amino group followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

-

Materials: 4-(Aminomethyl)benzoic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the mixture to pH 3 with 1M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid as a white solid.

-

Step 2: Synthesis of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

-

Materials: 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, Thionyl chloride (SOCl₂), tert-Butanol (t-BuOH), Toluene.

-

Procedure:

-

Suspend 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (1 equivalent) in toluene.

-

Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and add tert-butanol (3 equivalents).

-

Stir the mixture at room temperature for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate.

-

Step 3: Deprotection to Yield this compound

-

Materials: tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected compound (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (10 equivalents) and stir at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in diethyl ether and precipitate the product by adding a solution of HCl in ether to obtain the hydrochloride salt, or neutralize with a base to get the free amine.

-

dot```dot digraph "Route 1: From 4-(Aminomethyl)benzoic acid" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

start [label="4-(Aminomethyl)benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="(Boc)₂O, NaOH"]; intermediate -> product [label="1. SOCl₂, t-BuOH\n2. TFA"]; }

Caption: Synthetic pathway involving nitrile reduction.

Route 4: From tert-Butyl 4-(chloromethyl)benzoate

This route requires the conversion of the chloromethyl group to an aminomethyl group, often via an azide intermediate.

Step 1: Synthesis of tert-Butyl 4-(azidomethyl)benzoate

-

Materials: tert-Butyl 4-(chloromethyl)benzoate, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve tert-butyl 4-(chloromethyl)benzoate (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-(azidomethyl)benzoate.

-

Step 2: Reduction to this compound

-

Materials: tert-Butyl 4-(azidomethyl)benzoate, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol.

-

Procedure:

-

Follow the procedure outlined in Route 3 for the catalytic hydrogenation of the azide to the amine.

-

dot```dot digraph "Route 4: From tert-Butyl 4-(chloromethyl)benzoate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

start [label="tert-Butyl 4-(chloromethyl)benzoate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="tert-Butyl 4-(azidomethyl)benzoate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="NaN₃, DMF"]; intermediate -> product [label="H₂, Pd/C, MeOH"]; }``` Caption: Synthetic pathway via an azide intermediate.

Conclusion

The synthesis of this compound can be effectively achieved from several readily available starting materials. The choice of the optimal synthetic route will depend on factors such as the cost and availability of the starting material, the desired scale of the reaction, and the laboratory equipment at hand. The direct reduction of tert-butyl 4-cyanobenzoate offers a high-yielding and efficient one-step process. The routes starting from 4-(aminomethyl)benzoic acid are also very common and reliable, although they involve multiple steps. The pathway from tert-butyl 4-(chloromethyl)benzoate provides an alternative, particularly if this intermediate is readily accessible. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

In-Depth Technical Guide: Tert-butyl 4-(aminomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)benzoate, a key building block in organic synthesis. It details its chemical and physical properties, outlines a modern experimental protocol for its synthesis, and illustrates its synthetic pathway. This molecule serves as a crucial intermediate in the development of pharmaceuticals and advanced materials.

Core Compound Properties

This compound is a bifunctional molecule featuring a protected carboxylic acid (tert-butyl ester) and a primary amine. This structure makes it an invaluable reagent in peptide synthesis and for introducing a 4-(aminomethyl)benzoyl moiety into larger molecules. The tert-butyl protecting group is stable under many reaction conditions but can be readily removed under acidic conditions.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 107045-28-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| Appearance | Light yellow crystal / Solid-liquid mixture | [3] |

| Purity | ≥97% | [3] |

| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | |

| Density | 1.052 ± 0.06 g/cm³ | |

| Storage Conditions | 2-8°C, Protect from light | [3] |

| Spectroscopic Data | Conforms to structure (¹³C NMR, IR, MS) | [3] |

Synthesis of this compound

The synthesis of tert-butyl esters of free amino acids, such as 4-(aminomethyl)benzoic acid, can be challenging using traditional methods due to the low solubility of amino acids in organic solvents. A modern and efficient approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent.[3][4] This method enhances the solubility of the amino acid and proceeds rapidly under mild conditions.[3][4]

Synthesis Pathway

The overall transformation involves the direct esterification of the carboxylic acid group of 4-(aminomethyl)benzoic acid with a tert-butyl group.

References

Spectroscopic Profile of Tert-butyl 4-(aminomethyl)benzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-(aminomethyl)benzoate, a key intermediate in pharmaceutical and materials science research.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Overview

This compound is a bifunctional molecule containing both a primary amine and a tert-butyl protected carboxylic acid. This structure makes it a valuable building block in organic synthesis, particularly for creating complex molecules with specific biological activities.[1]

Chemical Structure:

References

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(aminomethyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-(aminomethyl)benzoate, an important intermediate in the synthesis of pharmaceuticals.[1][2] While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Physicochemical Properties of this compound

This compound is a derivative of benzoic acid featuring both a primary amine (-NH2) and a tert-butyl ester (-COOC(CH3)3) functional group.[2][3] This bifunctional nature dictates its solubility behavior. The aromatic ring and the tert-butyl group contribute to its nonpolar character, while the aminomethyl group provides a site for hydrogen bonding and acid-base interactions, contributing to its potential for solubility in polar solvents.

| Property | Value | Reference |

| Molecular Formula | C12H17NO2 | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| Appearance | Light Yellow Crystal / Solid-Liquid Mixture | [2][4] |

| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.052 ± 0.06 g/cm³ | [4] |

| Storage | 2-8°C, protect from light | [2][4] |

A calculated water solubility for the isomeric compound 3-Aminomethyl-benzoic acid tert-butyl ester is reported as 1.8 g/L at 25 °C, suggesting that this compound likely has limited but present aqueous solubility.[5] Its solubility in organic solvents will be a function of the solvent's polarity, proticity, and ability to interact with the solute's functional groups.

Expected Solubility Trends

Based on its structure, the following trends in solubility can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The aminomethyl group can form hydrogen bonds with protic solvents. Therefore, good solubility is expected in lower alcohols. For the related compound 4-aminomethyl benzoic acid, methanol is a commonly cited solvent.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar portions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar tert-butyl group and the benzene ring suggest some affinity for nonpolar solvents. However, the presence of the polar aminomethyl group will likely limit its solubility in highly nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can often dissolve compounds with a mix of polar and nonpolar features.

Quantitative Solubility Data

As specific experimental values are sparse in the literature, the following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | |||||

| e.g., Ethanol | |||||

| e.g., Isopropanol | |||||

| e.g., Acetone | |||||

| e.g., Acetonitrile | |||||

| e.g., Dichloromethane | |||||

| e.g., Toluene | |||||

| e.g., Hexane | |||||

| e.g., Dimethyl Sulfoxide (DMSO) | |||||

| e.g., N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of a compound like this compound. The Shake-Flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][9]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial. The excess should be clearly visible as undissolved solid.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any remaining solid particles, filter the sample through a syringe filter into a clean vial.

-

Quantitatively dilute the filtered solution with an appropriate solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility methods are higher-throughput and often used in early drug discovery to provide a rapid estimate of solubility.[9] A common method involves dissolving the compound in a stock solvent like DMSO and then diluting it into an aqueous or organic medium to induce precipitation.

Principle: This method determines the concentration at which a compound precipitates from a solution when added from a concentrated stock. The measurement is not at thermodynamic equilibrium.[9]

Procedure (General DMSO-based method):

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

In a multi-well plate or series of vials, add the target organic solvent.

-

Add small, incremental amounts of the DMSO stock solution to the organic solvent with vigorous mixing.

-

Monitor the solution for the first sign of precipitation (turbidity). This can be done visually or using instrumental methods like nephelometry, which measures scattered light.[10]

-

The concentration of the compound at the point of precipitation is recorded as the kinetic solubility.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described.

References

- 1. This compound | 107045-28-3 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]

- 4. This compound | 107045-28-3 [sigmaaldrich.com]

- 5. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. asianpubs.org [asianpubs.org]

- 10. rheolution.com [rheolution.com]

Technical Guide: Purity Specifications for Tert-butyl 4-(aminomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for Tert-butyl 4-(aminomethyl)benzoate (CAS No. 107045-28-3), a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document outlines critical quality attributes, potential impurities, and detailed analytical methodologies for the assessment of its purity, ensuring its suitability for use in research and drug development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Colorless to off-white or light yellow solid, solid-liquid mixture, or crystal.[1][2] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water. |

| Storage | 2-8°C, protect from light.[1] |

Purity Specifications

The following table summarizes the recommended purity specifications for this compound intended for research and pharmaceutical development purposes. These specifications are based on typical data from suppliers and established pharmaceutical guidelines.

| Test Parameter | Acceptance Criteria | Analytical Method |

| Appearance | Colorless to off-white or light yellow solid/crystal | Visual Inspection |

| Identification | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, FTIR |

| Assay | ≥ 98.0% | HPLC |

| Water Content | ≤ 0.5% | USP <921> Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Headspace GC-FID |

| Heavy Metals | Meets USP <232> requirements for elemental impurities | ICP-MS or ICP-OES |

| Related Substances | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | HPLC |

Potential Impurities

Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis for this compound involves the esterification of 4-(aminomethyl)benzoic acid with isobutylene or the reduction of tert-butyl 4-cyanobenzoate. Potential impurities may include:

-

Starting Materials: Unreacted 4-(aminomethyl)benzoic acid or tert-butyl 4-cyanobenzoate.

-

By-products: Di-tert-butylated products, oligomers.

-

Residual Solvents: Solvents used in synthesis and purification such as methanol, ethanol, dichloromethane, and toluene.

-

Heavy Metals: Contaminants from reactors and catalysts.

Experimental Protocols

The following are detailed methodologies for the key analytical tests cited in the purity specifications.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is designed for the quantitative determination of this compound and its organic impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.02 M sodium dihydrogen phosphate, pH adjusted).

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Standard Preparation: Prepare a reference standard of this compound of known purity in the mobile phase.

-

Calculation: The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurities are reported as a percentage of the main peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

-

Instrumentation: 300 MHz or 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum should be consistent with the structure of this compound. Expected signals include those for the aromatic protons, the aminomethyl protons, and the tert-butyl protons.

-

¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing the sample.

-

Instrumentation: FTIR spectrometer.

-

Analysis: The infrared spectrum should exhibit characteristic absorption bands for the functional groups present in this compound, such as N-H stretching of the amine, C=O stretching of the ester, and aromatic C-H stretching.

Water Content by Karl Fischer Titration (USP <921>)

-

Instrumentation: Karl Fischer titrator.

-

Procedure: Accurately weigh the sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Titrate with a standardized Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the titrant consumption.

Residual Solvents (USP <467>)

-

Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).[6][7][8]

-

Procedure: Accurately weigh the sample into a headspace vial. The sample is heated to volatilize any residual solvents, and the headspace gas is injected into the GC system. The detected solvents are identified and quantified against known standards. The limits for each class of solvent are defined in USP <467>.[6]

Heavy Metals (USP <232>)

-

Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[9][10]

-

Procedure: The sample is digested using a suitable acid mixture. The resulting solution is then analyzed by ICP-MS or ICP-OES to quantify the elemental impurities. The limits for various elements are specified in USP <232>.

Visualizations

The following diagrams illustrate the analytical workflow for purity assessment of this compound.

Caption: Analytical workflow for purity assessment.

Caption: Synthesis and potential impurity sources.

References

- 1. mt.com [mt.com]

- 2. uspbpep.com [uspbpep.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. scribd.com [scribd.com]

- 5. USP : Methods for Moisture Determination and Karl Fischer Titration [sigmaaldrich.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. s4science.at [s4science.at]

- 8. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]

- 9. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]

- 10. Pharmaceutical heavy metals detection now requires high technology equipment [manufacturingchemist.com]

A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate for Research and Development

Introduction: Tert-butyl 4-(aminomethyl)benzoate (CAS No: 107045-28-3) is a bifunctional organic compound widely utilized as a building block in chemical synthesis.[1][2] Its structure incorporates a primary amine and a tert-butyl protected carboxylic acid, making it a valuable intermediate in the production of pharmaceuticals, peptides, and other complex molecules.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions involving the aminomethyl group. This guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in amide bond formation.

Commercial Suppliers and Product Specifications

Sourcing high-quality starting materials is critical for reproducible research outcomes. This compound is available from various chemical suppliers, typically with purity levels of 97% or higher. Below is a summary of offerings from several recognized vendors.

| Supplier | Purity | CAS Number | Molecular Formula | Notes |

| Sigma-Aldrich | ≥98% | 107045-28-3 | C₁₂H₁₇NO₂ | Offered as a solid-liquid mixture.[3] |

| MySkinRecipes | 97% | 107045-28-3 | C₁₂H₁₇NO₂ | Appearance specified as a light yellow crystal.[1] |

| Amatek Scientific Co. Ltd. | 97% (HPLC) | 107045-28-3 | C₁₂H₁₇NO₂ | Available in various package sizes (1g, 5g, 25g, 100g).[4] |

| Capot Chemical Co.,Ltd. | ≥98% (HPLC) | 107045-28-3 | C₁₂H₁₇NO₂ | Available in package sizes starting from 100g.[5] |

| Dalian Shuohui Pharmaceutical | ≥98% (HPLC) | 107045-28-3 | C₁₂H₁₇NO₂ | Available in 100g, 250g, and 500g packages.[4] |

| BePharm Ltd. | 98% | 107045-28-3 | C₁₂H₁₇NO₂ | Sells the compound by the gram.[4] |

Physicochemical and Safety Data

Accurate physicochemical data is essential for experimental planning and execution.

| Property | Value | Source |

| Molecular Weight | 207.27 g/mol | [2][6] |

| Exact Mass | 207.125929 g/mol | [2][7] |

| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.052 ± 0.06 g/cm³ | [3] |

| Physical Form | Solid-Liquid Mixture / Light Yellow Crystal | [1][3] |

| Storage Temperature | 2-8°C, protect from light | [1][3] |

Safety Information:

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Codes: P261, P264, P270, P280, P302+P352, P305+P351+P338.[3]

Application in Synthesis: Experimental Protocols

This compound is frequently used as a linker or building block where the amine functional group is coupled with a carboxylic acid to form an amide bond. The following is a representative protocol for a standard amide coupling reaction using carbodiimide chemistry, a common application for this reagent.

Representative Protocol: General Amide Coupling

This procedure details the coupling of a generic carboxylic acid with this compound using the common coupling agents EDCI and HOBt.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.1 eq)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add DIPEA (1.5 eq), this compound (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) to the reaction mixture sequentially.[8]

-

Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.

-

Continue stirring for 3-12 hours, monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[8]

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[8]

-

Combine the organic layers and wash sequentially with water and brine solution.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Purify the crude solid via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to obtain the desired amide product.[8]

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of an amide using this compound as the amine source.

Caption: Workflow for EDCI/HOBt mediated amide bond formation.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 107045-28-3 [sigmaaldrich.com]

- 4. This compound suppliers & manufacturers in China [chemicalbook.com]

- 5. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Tert-butyl 4-(aminomethyl)benzoate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(aminomethyl)benzoate is a versatile bifunctional molecule that has emerged as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a protected carboxylic acid and a reactive primary amine on a rigid benzene backbone, makes it an ideal building block for creating complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors and various protein kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows are presented to equip researchers with the practical knowledge required for its effective utilization in drug discovery and development.

Introduction

This compound (CAS No: 107045-28-3) is a commercially available reagent that serves as a valuable scaffold in medicinal chemistry.[1][2] The tert-butyl ester group provides robust protection for the carboxylic acid functionality, stable to a variety of reaction conditions, yet readily removable under mild acidic conditions. The aminomethyl group, on the other hand, offers a nucleophilic handle for the introduction of diverse substituents through reactions such as amide bond formation, reductive amination, and alkylation. This orthogonal reactivity is a key feature that allows for the sequential and controlled elaboration of drug candidates.[3]

This guide will explore the utility of this intermediate in the synthesis of two important classes of therapeutics: PARP inhibitors, which are at the forefront of targeted cancer therapy, and protein kinase inhibitors, a broad class of drugs with applications in oncology and central nervous system (CNS) disorders.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value |

| CAS Number | 107045-28-3 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Light yellow crystal |

| Purity | Typically ≥97% |

| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg |

| Density | 1.052 ± 0.06 g/cm³ |

| Storage | 2-8°C, protect from light |

Table 1: Physicochemical properties of this compound.[2][4]

Core Synthetic Applications and Methodologies

The primary utility of this compound in pharmaceutical synthesis lies in its participation in amide bond formation reactions. The aminomethyl group readily couples with a variety of carboxylic acids to form a stable amide linkage, which is a common structural motif in many drug molecules.

General Workflow for Amide Coupling

The general workflow for the synthesis of amide derivatives from this compound involves the activation of a carboxylic acid partner, followed by nucleophilic attack by the primary amine of the intermediate.

References

- 1. rsc.org [rsc.org]

- 2. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis [ouci.dntb.gov.ua]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

Applications of Tert-butyl 4-(aminomethyl)benzoate in Materials Science: An In-depth Technical Guide

Introduction

Tert-butyl 4-(aminomethyl)benzoate is a versatile bifunctional organic molecule with significant potential as a building block in the synthesis of advanced functional materials. Its structure, featuring a primary amine and a tert-butyl protected carboxylic acid, allows for selective chemical transformations, making it an attractive monomer for creating precisely defined polymeric architectures and functionalized crystalline structures. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal the free acid for subsequent reactions. This guide explores the application of this compound in the synthesis of high-performance polyamides, functionalized metal-organic frameworks (MOFs), and hyperbranched polymers, providing detailed experimental insights and representative data.

Core Applications in Polymer Synthesis: High-Performance Polyamides

The deprotected form of this compound, 4-(aminomethyl)benzoic acid, is an ideal A-B type monomer for the synthesis of aromatic polyamides. These polymers are known for their exceptional thermal stability and mechanical strength.[1]

Experimental Protocol: Synthesis of Poly[4-(aminomethyl)benzamide]

Step 1: Deprotection of this compound

A solution of this compound (10.0 g, 48.2 mmol) in dichloromethane (100 mL) is cooled to 0°C. Trifluoroacetic acid (20 mL) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The solvent and excess acid are removed under reduced pressure to yield 4-(aminomethyl)benzoic acid as a white solid. The product is washed with diethyl ether and dried in a vacuum oven.

Step 2: Polycondensation

The purified 4-(aminomethyl)benzoic acid (5.0 g, 33.1 mmol) is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. The monomer is heated to its melting point, and the temperature is gradually increased to 250°C under a slow stream of nitrogen. The polymerization is allowed to proceed for 3 hours, during which water is evolved and removed from the system. The resulting polymer is cooled to room temperature, ground into a powder, and washed sequentially with water and ethanol to remove any unreacted monomer. The final product, poly[4-(aminomethyl)benzamide], is dried under vacuum at 80°C.

Data Presentation: Representative Properties of Aromatic Polyamides

The following table summarizes typical thermal and mechanical properties of aromatic polyamides similar to the one synthesized from 4-(aminomethyl)benzoic acid.

| Property | Value |

| Glass Transition Temp (Tg) | 150 - 250 °C |

| Melting Temperature (Tm) | 300 - 400 °C |

| Decomposition Temp (TGA) | > 450 °C (in N₂) |

| Tensile Strength | 80 - 150 MPa |

| Young's Modulus | 2.5 - 4.0 GPa |

| Elongation at Break | 5 - 15% |

Note: These values are representative of aromatic polyamides and may vary depending on the specific molecular weight and processing conditions of the polymer.

Visualization: Polyamide Synthesis Workflow

Advanced Porous Materials: Functionalized Metal-Organic Frameworks (MOFs)

4-(Aminomethyl)benzoic acid can be employed as a functionalized organic linker in the synthesis of metal-organic frameworks (MOFs). The amino group can enhance the affinity of the MOF for specific guest molecules, such as CO₂, making these materials promising for gas separation and storage applications.[2]

Experimental Protocol: Synthesis of an Amine-Functionalized MOF

In a Teflon-lined autoclave, zinc nitrate hexahydrate (150 mg, 0.5 mmol) and 4-(aminomethyl)benzoic acid (76 mg, 0.5 mmol) are dissolved in a mixture of N,N-dimethylformamide (DMF) (10 mL) and ethanol (2 mL). The mixture is sonicated for 10 minutes to ensure homogeneity. The sealed autoclave is then heated in an oven at 120°C for 48 hours. After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF, and solvent-exchanged with methanol. The final product is activated by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

Data Presentation: Representative Gas Adsorption Data for Amine-Functionalized MOFs

The table below presents typical CO₂ and N₂ adsorption data for MOFs functionalized with amino groups, demonstrating their potential for selective CO₂ capture.

| Gas | Adsorption Capacity (cm³/g at STP) |

| CO₂ | 80 - 150 |

| N₂ | 5 - 20 |

Note: Adsorption capacities are highly dependent on the specific MOF structure, temperature, and pressure.

Visualization: MOF Self-Assembly

Dendritic and Hyperbranched Polymers

This compound is also a suitable building block for the synthesis of dendritic and hyperbranched polymers. In a convergent synthesis approach, the amino group can be reacted to build up dendritic wedges, while the protected carboxylic acid remains at the focal point. Subsequent deprotection and coupling of these wedges to a multifunctional core lead to the formation of a dendrimer.

Conceptual Synthetic Pathway

-

Dendron Synthesis: The amino group of this compound is reacted with a molecule containing two or more reactive sites (e.g., an acyl chloride) to create the first generation of the dendron.

-

Iterative Growth: The process is repeated by activating the periphery of the dendron and reacting it with more building blocks to increase the generation number.

-

Deprotection and Core Coupling: The tert-butyl protecting group at the focal point of the synthesized dendrons is removed, and the resulting carboxylic acids are coupled to a multifunctional core molecule (e.g., a triol or triamine) to form the final dendrimer.

Visualization: Convergent Dendrimer Synthesis

This compound is a highly valuable and versatile building block for the creation of a wide array of advanced materials. Its unique bifunctional nature, combined with the presence of a stable protecting group, allows for the controlled synthesis of high-performance polymers such as aromatic polyamides, functional porous materials like MOFs, and complex macromolecular architectures including dendrimers. The ability to introduce specific functionalities through this monomer opens up possibilities for tailoring material properties for a range of applications, from gas separation and catalysis to advanced coatings and biomedical devices. Further research into the polymerization and self-assembly of this and related monomers will undoubtedly lead to the development of novel materials with enhanced performance characteristics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Tert-butyl 4-(aminomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the modification of the C-terminus of a peptide is a crucial strategy for enhancing biological activity, improving stability against enzymatic degradation, and modulating pharmacokinetic properties. The introduction of a 4-(aminomethyl)benzoyl moiety at the C-terminus can provide a rigid, aromatic spacer, which can be beneficial for structure-activity relationship (SAR) studies and the development of peptidomimetics. Tert-butyl 4-(aminomethyl)benzoate is a versatile building block for this purpose. Its primary amine allows for coupling to the C-terminal carboxylic acid of a resin-bound peptide, while the tert-butyl ester protects the carboxyl group. This tert-butyl protecting group is conveniently cleaved under the standard final cleavage conditions of the widely used Fmoc/tBu SPPS strategy.[1][2]

This document provides a detailed protocol for the incorporation of a 4-(aminomethyl)benzamide at the C-terminus of a peptide using this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Principle of Synthesis

The synthesis is performed on a solid support (resin), starting from the C-terminus and proceeding to the N-terminus. The standard Fmoc-SPPS involves a cyclical process of Nα-Fmoc protecting group removal with a mild base (e.g., piperidine) and subsequent coupling of the next Fmoc-protected amino acid.[1][3][4] After the desired peptide sequence is assembled, the N-terminal Fmoc group is removed. The free amine of this compound is then coupled to the C-terminal carboxylic acid of the resin-bound peptide. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tert-butyl ester of the C-terminal modification, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[5][6]

Data Presentation

Table 1: Reagents and Solvents for SPPS

| Reagent/Solvent | Abbreviation | Purpose |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and coupling |

| Dichloromethane | DCM | Solvent for washing and resin swelling |

| Piperidine | - | Fmoc deprotection |

| Diisopropylethylamine | DIPEA | Base for activation and neutralization |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |

| OxymaPure® | - | Coupling additive to prevent racemization |

| Trifluoroacetic acid | TFA | Cleavage from resin and deprotection |

| Triisopropylsilane | TIS | Scavenger for cations during cleavage |

| Water | H₂O | Scavenger during cleavage |

| This compound | - | C-terminal modifying agent |

| Fmoc-protected amino acids | Fmoc-AA-OH | Building blocks for peptide synthesis |

| Rink Amide or Wang Resin | - | Solid support |

Table 2: Typical Reaction Parameters and Efficiency

| Step | Reagents (Equivalents relative to resin loading) | Reaction Time | Typical Efficiency |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | > 99% |

| Amino Acid Coupling | Fmoc-AA-OH (4 eq.), DIC (4 eq.), OxymaPure (4 eq.) | 1-2 hours | > 99% |

| C-terminal Modification | This compound (5 eq.), DIC (5 eq.), OxymaPure (5 eq.) | 4-6 hours | 90-95% |

| Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | > 90% |

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.

1.1 Resin Swelling:

-

Place 0.1 mmol of Rink Amide or Wang resin in a fritted syringe or a dedicated reaction vessel.

-

Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

Wash the resin with DMF (3 x 5 mL).

1.2 First Amino Acid Coupling (if starting from a non-preloaded resin):

-

In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate the mixture for 2 hours at room temperature.

-

To ensure complete coupling, a second coupling can be performed.

1.3 Standard SPPS Cycle:

-

Fmoc Deprotection:

-

Drain the coupling solution.

-

Add 5 mL of 20% piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 eq.) and pre-activate for 5-10 minutes.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL).

-

-

Repeat this cycle until the desired peptide sequence is assembled.

C-terminal Modification with this compound

2.1 Final Fmoc Deprotection:

-

After the last amino acid coupling, perform the Fmoc deprotection step as described in section 1.3.1.

-

Wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).

-

Dry the resin under a stream of nitrogen for 15 minutes.

2.2 Coupling of this compound:

-

In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and OxymaPure (0.5 mmol, 5 eq.) in 3 mL of DMF.

-

Add DIC (0.5 mmol, 5 eq.) to the solution and allow it to pre-activate for 10 minutes.

-

Add the activated solution to the resin-bound peptide with a free N-terminus.

-

Agitate the reaction mixture for 4-6 hours at room temperature.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

3.1 Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, 5 mL of the cocktail is typically sufficient. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate personal protective equipment.

3.2 Cleavage Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

Incubate the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

3.3 Peptide Purification:

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Workflow for the synthesis of a C-terminally modified peptide.

Caption: Final cleavage and deprotection of the C-terminally modified peptide.

References

Application Notes: Tert-butyl 4-(aminomethyl)benzoate Derivatives as Amine Protecting Groups

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount for the successful construction of complex molecules. The tert-butyl 4-(aminomethyl)benzoate moiety, when appropriately derivatized, serves as a versatile protecting group for primary and secondary amines. This is typically achieved by introducing the 4-(tert-butoxycarbonyl)benzyl group to the amine nitrogen. This protecting group offers a unique combination of stability and selective cleavage, making it a valuable tool for multi-step syntheses.

The 4-(tert-butoxycarbonyl)benzyl group is stable under a variety of reaction conditions, yet it can be removed under specific acidic conditions or via catalytic hydrogenation. This orthogonality allows for the selective deprotection of the amine in the presence of other sensitive functional groups. This application note provides detailed protocols for the protection of amines using tert-butyl 4-(halomethyl)benzoates and the subsequent deprotection of the N-[4-(tert-butoxycarbonyl)benzyl]amines.

Data Presentation

Table 1: Protection of Amines via N-Alkylation with tert-Butyl 4-(bromomethyl)benzoate

| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 3-6 | High | General Protocol[1] |

| 2 | Aniline | NaHCO₃ | DMF | RT | 1-24 | Moderate to Good | General Protocol[2] |

| 3 | Secondary Amine | DIPEA | DCM | RT | 12-24 | Good | General Protocol |

| 4 | Amino Acid Ester | NaHCO₃ | DMF/H₂O | RT | 12 | Good | General Protocol |

Table 2: Deprotection of N-[4-(tert-butoxycarbonyl)benzyl]amines

| Entry | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 1-2 | >95 | [3][4] |

| 2 | Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | RT | 4-12 | High | [5][6] |

| 3 | Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 0.1-1 | High | [6][7] |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)benzoate

This protocol describes the synthesis of the key reagent for introducing the 4-(tert-butoxycarbonyl)benzyl protecting group.

Materials:

-

Substituted toluene (e.g., p-toluic acid tert-butyl ester)

-

N-bromosuccinimide (NBS) (1.1 equiv)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (0.15 equiv)

-

Carbon tetrachloride (CCl₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted toluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and AIBN (0.15 equivalents) to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain tert-butyl 4-(bromomethyl)benzoate.

Protocol 2: Protection of a Primary Amine with tert-Butyl 4-(bromomethyl)benzoate

This protocol details the N-alkylation of a primary amine to introduce the 4-(tert-butoxycarbonyl)benzyl protecting group.

Materials:

-

Primary amine (1.0 equiv)

-

tert-Butyl 4-(bromomethyl)benzoate (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the primary amine (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and tert-butyl 4-(bromomethyl)benzoate (1.1 equiv).

-

Stir the reaction mixture at room temperature or gentle reflux and monitor by TLC (typically 1-24 hours).[2]

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

-